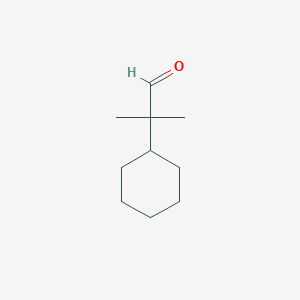

2-Cyclohexyl-2-methylpropanal

Vue d'ensemble

Description

2-Cyclohexyl-2-methylpropanal, also known as CMP, is an aldehyde compound with a molecular formula of C8H14O. It is a colorless liquid with a pleasant odor and is widely used in the synthesis of pharmaceuticals, perfumes, and other products. CMP is commonly used as an intermediate in the synthesis of other compounds such as pyridine, aniline, and various other heterocyclic compounds. It has also been used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Applications De Recherche Scientifique

Reaction Mechanisms and Catalysis

- In the field of catalysis, research has focused on the reaction mechanisms of alkanes, including 2-methylpropane. One study examined the isomerization of alkanes over solid super acids, highlighting the role of carbenium ion mechanisms in the rearrangement of carbon skeletons, which could be relevant to understanding the behavior of 2-cyclohexyl-2-methylpropanal in similar contexts (Takahashi & Hattori, 1981).

Vapor−Liquid Equilibrium Studies

- Research has been conducted on vapor−liquid equilibrium data for various binary systems, including those involving 2-methylpropan-2-ol. These studies are important for understanding the phase behavior of related compounds, such as 2-cyclohexyl-2-methylpropanal, in different temperature and pressure conditions (Leu & Robinson, 1999).

Photochemical Synthesis

- The photochemical synthesis of derivatives of alkanes, including 2-methylpropanals, has been explored. This includes the synthesis of oxime acetates of 1-carbaldehydobicycloalkanes through the aza-di-π-methane rearrangement, which may have implications for the synthesis of 2-cyclohexyl-2-methylpropanal derivatives (Armesto & Ramos, 1993).

Analytical and Atmospheric Chemistry

- Studies in analytical and atmospheric chemistry have looked at the products of photooxidation of biogenic hydrocarbons, such as 2-methyl-3-buten-2-ol. Understanding the byproducts and reaction pathways of these compounds can provide insights into the atmospheric behavior and degradation of 2-cyclohexyl-2-methylpropanal (Spaulding et al., 2002).

Copolymer Composition in Inverse Miniemulsion

- Research in polymer science has investigated copolymers involving 2-acrylamido-2-methylpropane-1-sulfonic acid. The distribution of monomers in different phases affects the composition of the copolymer, which could be relevant for understanding the behavior of 2-cyclohexyl-2-methylpropanal in similar polymerization processes (Wiechers & Schmidt-naake, 2009).

Tropospheric Degradation

- The degradation of photo-oxidation products of certain alcohols in the troposphere has been studied, which helps in understanding the environmental impact and atmospheric chemistry of similar compounds like 2-cyclohexyl-2-methylpropanal (Carrasco et al., 2006).

Domino Palladium Catalysis

- Research into the synthesis of bi-aryls via domino Pd-catalyzed reactions of certain alkanes, including 2-methylpropan-1-ones, can provide insights into new synthetic routes and catalysts that may also be applicable to 2-cyclohexyl-2-methylpropanal (Krishna et al., 2014).

Biofuel Production

- In the context of biofuel production, the synthesis of isobutanol (2-methylpropan-1-ol) from glucose using engineered enzymes has been studied. This research can contribute to understanding the production pathways and optimization for related compounds, including 2-cyclohexyl-2-methylpropanal (Bastian et al., 2011).

Alkane Oxidation Catalysis

- Studies on the catalytic oxidation of various alkanes, including 2-methylpropane, provide insights into the reaction pathways and selectivity for the production of different products. This knowledge can be applied to understanding the reactions involving 2-cyclohexyl-2-methylpropanal (Michalakos et al., 1993).

Propriétés

IUPAC Name |

2-cyclohexyl-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELVDAZMRZCTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-2-methylpropanal | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)

![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)

![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)

![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)

![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)